molecular formula C18H14N6O2 B2916136 5,11-Bis(pyridin-4-yl)-1,6,7,12-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3,5,9,11-tetraene-2,8-diol CAS No. 2097913-05-6

5,11-Bis(pyridin-4-yl)-1,6,7,12-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3,5,9,11-tetraene-2,8-diol

Cat. No.: B2916136
CAS No.: 2097913-05-6
M. Wt: 346.35
InChI Key: GMRPANPBESHOGZ-UHFFFAOYSA-N
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Description

5,11-Bis(pyridin-4-yl)-1,6,7,12-tetraazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-diol is a tricyclic heterocyclic compound characterized by a fused pyrazolo-pyrazine core. Its IUPAC name is 1,6,7,12-tetraazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-diol, with molecular formula C₁₈H₁₄N₆O₂ and molecular weight 354.35 g/mol (calculated). The SMILES notation is OC1N2N=CC=C2C(O)N2N=CC=C12, and the InChIKey is LHXMXXFOAVFFIL-UHFFFAOYNA-N . The compound belongs to the categories of aliphatic/aromatic heterocycles and polycyclic systems, featuring two pyridin-4-yl substituents at positions 5 and 11, along with hydroxyl groups at positions 2 and 6.

Properties

IUPAC Name

5,11-dipyridin-4-yl-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2/c25-17-15-9-13(11-1-5-19-6-2-11)21-23(15)18(26)16-10-14(22-24(16)17)12-3-7-20-8-4-12/h1-10,17-18,25-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRPANPBESHOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN3C(C4=CC(=NN4C(C3=C2)O)C5=CC=NC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,11-Bis(pyridin-4-yl)-1,6,7,12-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3,5,9,11-tetraene-2,8-diol is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a tetraazatricyclo structure that allows for multiple coordination sites with biological targets. Its molecular formula is C18H18N8O2, and it possesses several functional groups that contribute to its reactivity and interaction with biomolecules.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that related pyridine derivatives showed inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies:

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
  • Case Studies : In vitro studies have shown that this compound can significantly reduce the viability of cancer cell lines such as HeLa and MCF-7 .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds suggest that this compound may also be beneficial in treating inflammatory diseases:

  • Research Evidence : Animal models have indicated a reduction in inflammatory markers when treated with related pyridine-based compounds .

Data Tables

Biological ActivityRelated CompoundsObserved Effects
AntimicrobialPyridine derivativesInhibition of bacterial growth
AnticancerTetraazatricyclesInduction of apoptosis in cancer cells
Anti-inflammatoryPyridine analogsReduction of inflammatory markers

Comparison with Similar Compounds

Key Observations:

Functional Group Influence : The target compound’s diol groups distinguish it from analogues like the trifluoromethyl-carboxylic acid derivative , which exhibits stronger acidity but lower hydrogen-bonding capacity.

Biological Activity : The pyridazine-triazole hybrid in entry 4 shows dual acetyl- and butyrylcholinesterase inhibition , whereas the target compound’s pyridinyl groups may favor interactions with kinase or receptor targets.

Reactivity and Stability

  • Acid-Catalyzed Rearrangements: Tricyclo[7.3.0.0³,⁷] systems, including the target compound, are prone to acid-mediated rearrangements. For example, tricyclo[4.2.2.2²,⁵]dodeca-3,7,9,11-tetraene derivatives undergo fragmentation to form chlorinated norbornene derivatives in polar solvents . This suggests the target compound may require stabilization under acidic conditions.
  • Thermal Stability : Pyran-based analogues (entries 2 and 3) are stable under reflux conditions (1,4-dioxane, 6 hours) , implying that the target compound’s fused pyrazine core may exhibit similar resilience.

Solubility and Physicochemical Properties

Property Target Compound 2-(Trifluoromethyl)-triazatricyclo Pyridazine-Triazole Hybrid
Polarity High (diol groups) Moderate (CF₃, COOH) Low (acetylated pyran)
Aqueous Solubility Moderate Low Very low
Melting Point Not reported Not reported >200°C (decomposition)

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